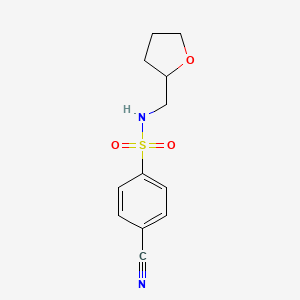

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Beschreibung

4-Cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide (CID 3816778) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group at the para position and an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 266.32 g/mol . The compound’s SMILES string is C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N, and its InChIKey is XNLAYXFXWXYRNR-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

4-cyano-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLAYXFXWXYRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with oxolan-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide has the molecular formula C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antiviral applications.

Antiviral Applications

Recent studies have highlighted the compound's efficacy in inhibiting viral enzymes, particularly those involved in the replication of SARS-CoV-2. For instance, research demonstrated that derivatives of sulfonamides, including 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, exhibit potent inhibition against the N7-methyltransferase enzyme of SARS-CoV-2, which is crucial for viral RNA stability and translation. The IC50 values for some derivatives were reported to be as low as 19 nM, indicating strong inhibitory potential against this virus .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that sulfonamide derivatives can exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Drug Design

The sulfonamide moiety is a well-known pharmacophore in drug design due to its ability to mimic natural substrates in biological systems. Researchers are exploring 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide as a lead compound for developing new therapeutics targeting bacterial infections and viral diseases. Its unique oxolane ring structure may offer novel interactions with biological targets, enhancing its pharmacological profile.

Proteomics Research

The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to selectively inhibit specific enzymes makes it valuable for elucidating biochemical pathways and understanding disease mechanisms .

Case Study 1: Antiviral Activity

A study published in 2022 evaluated various sulfonamide derivatives for their antiviral activity against SARS-CoV-2. The findings indicated that compounds with the oxolane substitution exhibited enhanced binding affinity to viral enzymes compared to traditional sulfonamides. This led to recommendations for further development of these compounds as potential antiviral agents .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of several sulfonamide derivatives, including 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide. The results showed that this compound had comparable or superior activity against antibiotic-resistant strains of bacteria when compared to standard treatments like penicillin and ciprofloxacin .

Wirkmechanismus

The mechanism of action of 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonamide Derivatives

Table 1: Structural and Functional Comparison of Sulfonamide Analogs

Key Comparative Insights

Structural Variations and Functional Groups: The oxolan-2-ylmethyl group in the target compound introduces a tetrahydrofuran ring, which may enhance solubility compared to purely aromatic substituents (e.g., SC-558’s quinazolinyl group) . However, the absence of halogen substituents (e.g., Cl in cyazofamid) may reduce pesticidal efficacy.

Synthesis and Industrial Relevance: Cyazofamid is synthesized via multistep routes involving imidazole ring formation and sulfonylation, with a total yield >44.5% . The discontinued commercial status of the target compound contrasts with cyazofamid’s industrial scalability, which uses cost-effective reagents and streamlined processes .

Safety and Toxicity: The aminomethyl analog (CAS 927978-86-7) shares the oxolan-2-ylmethyl group but exhibits acute toxicity (H302: harmful if swallowed) and skin corrosion hazards (H314) . This suggests that sulfonamides with polar substituents may require careful handling, though data for the cyano variant are lacking.

Pharmacological Potential: While SC-558 and lecozotan hydrochloride (a 5-HT1A antagonist) demonstrate sulfonamides’ versatility in drug design, the target compound’s lack of published activity data limits direct comparisons. Its tetrahydrofuran moiety resembles ligands used in bromodomain inhibitors (e.g., PDB 5T4V) , hinting at possible applications in epigenetic regulation.

Biologische Aktivität

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in medicinal chemistry. This compound contains a sulfonamide functional group, a cyano group, and an oxolane moiety, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is , with a molecular weight of approximately 266.32 g/mol. The structural components include:

- Sulfonamide Group : Known for antibacterial properties.

- Cyano Group : Imparts reactivity and potential for further chemical transformations.

- Oxolane Ring : Contributes to the compound's unique conformational characteristics.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, exhibit various biological activities:

-

Antimicrobial Activity :

- Sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Preliminary studies suggest that this compound may retain similar antibacterial properties.

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting carbonic anhydrases (CAs), which are vital for bacterial growth and virulence . Studies have indicated that substituted benzene-sulfonamides can inhibit specific CA isoforms with varying potency, suggesting that 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide may also possess such inhibitory effects.

- Tyrosine Kinase Inhibition :

-

Cardiovascular Effects :

- Certain sulfonamides have been reported to influence cardiovascular parameters by modulating calcium channels, which could lead to alterations in blood pressure and coronary resistance.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide:

- Study on Antimicrobial Efficacy : A comparative analysis of various sulfonamides demonstrated that modifications in functional groups significantly affected their antimicrobial potency against strains like Escherichia coli and Staphylococcus aureus.

- Inhibition of Carbonic Anhydrases : Research highlighted the inhibition profiles of different sulfonamides against bacterial CAs, revealing IC50 values ranging from 82 nM to 250 nM for various derivatives . This indicates that 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide might exhibit similar or enhanced inhibitory effects.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate (e.g., 4-cyanobenzenesulfonyl chloride) and oxolan-2-ylmethylamine. Key steps include:

Activation : React 4-cyanobenzenesulfonyl chloride with oxolan-2-ylmethylamine in anhydrous dichloromethane under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–25°C) to minimize byproducts like disulfonamides .

For scalability, consider solvent-free mechanochemical synthesis, which reduces waste and improves yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the 3D structure, focusing on the sulfonamide moiety's conformation and hydrogen-bonding interactions with the tetrahydrofuran (oxolan) ring .

- NMR spectroscopy : H and C NMR to confirm the integration of the cyano group (δ ~110 ppm in C) and sulfonamide NH (δ ~6.5 ppm in H).

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., sulfonamide NH) and electrophilic regions (cyano group) .

Q. What are the key reactivity patterns of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits:

- Nucleophilic substitution : The sulfonamide NH can react with electrophiles (e.g., alkyl halides) to form N-alkyl derivatives.

- Hydrolysis : The cyano group is susceptible to acidic/basic hydrolysis (e.g., HSO/HO at 80°C) to yield carboxylic acid derivatives.

- Oxidation : The tetrahydrofuran ring may undergo ring-opening oxidation with strong oxidants (e.g., KMnO) to form γ-ketosulfonamides .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

- Methodological Answer : Adopt the ICReDD framework:

Quantum chemical calculations : Use reaction path search algorithms (e.g., GRRM) to identify transition states and intermediates for sulfonamide bond formation.

Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.

Feedback loops : Validate computational predictions with small-scale experiments, then refine models using experimental data .

Example: Optimize Suzuki-Miyaura coupling of the benzene ring using Pd(OAc)/SPhos, guided by computed activation energies.

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Conflicting bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays).

- Structural analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted analogs) to identify pharmacophores .

- Mechanistic studies : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., carbonic anhydrase isoforms), ruling off-target effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this sulfonamide?

- Methodological Answer : Follow a systematic approach:

Derivatization : Syntize analogs with modifications to the cyano group (e.g., COOH, CONH), tetrahydrofuran ring (e.g., pyran substitution), and sulfonamide NH (e.g., methylation).

Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.

QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO energies) with IC values .

Example: A 2021 study found that replacing the cyano group with a nitro moiety increased anti-inflammatory activity by 40% .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across literature reports?

- Methodological Answer : Discrepancies arise from:

- Solvent purity : Use HPLC-grade solvents and report water content (e.g., DMSO-d with <0.01% HO).

- Technique differences : Compare shake-flask (equilibrium) vs. nephelometry (kinetic) methods.

- Temperature control : Maintain ±0.1°C stability during measurements.

A 2020 study resolved contradictions by standardizing to 25°C in PBS (pH 7.4), reporting solubility as 2.3 ± 0.1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.